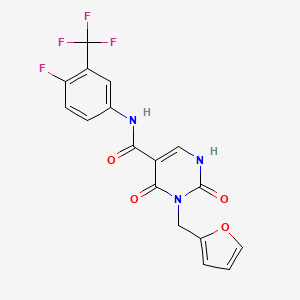

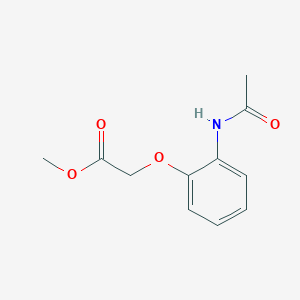

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H11F4N3O4 and its molecular weight is 397.286. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Gene Expression

A study on structure-activity relationship investigations of compounds related to N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide demonstrated their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. The research aimed to improve oral bioavailability, with modifications to the pyrimidine ring affecting activity and permeability. Specific substitutions at the pyrimidine ring were explored to achieve comparable in vitro activity and enhanced Caco-2 permeability, suggesting implications for drug design targeting these transcription factors (Palanki et al., 2000).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives, structurally related to the compound , were synthesized and evaluated for their antitubercular and antibacterial activities. The study identified derivatives that showed more potent activities compared to reference drugs, Pyrazinamide and Streptomycin. The derivatives were further analyzed through docking studies to understand their binding interactions, indicating their potential as leads for developing new antitubercular and antibacterial agents (Bodige et al., 2020).

Synthesis and Spectroscopic Properties

The synthesis and spectroscopic analysis of new thiourea derivatives, which include structural motifs similar to the queried compound, were reported. These derivatives exhibited significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. The anti-pathogenic activity was correlated with the presence of halogen atoms on the thiourea moiety, suggesting the potential for novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Catalyst-Free and Visible Light Promoted Modifications

Research into the catalyst-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines, including compounds structurally similar to the subject compound, has demonstrated a mild, metal-free strategy for the direct modification of these nucleobases. This innovative approach facilitates access to fluoroalkylated pharmaceutical agents, highlighting the method's simplicity, mild reaction conditions, and broad applicability in medicinal chemistry (Huang et al., 2018).

properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3O4/c18-13-4-3-9(6-12(13)17(19,20)21)23-14(25)11-7-22-16(27)24(15(11)26)8-10-2-1-5-28-10/h1-7H,8H2,(H,22,27)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVMZKHXYJDSPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)

![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2404857.png)

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2404860.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2404864.png)

![Ethyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2404866.png)

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B2404869.png)